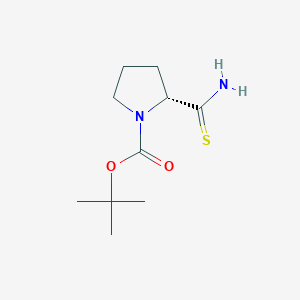

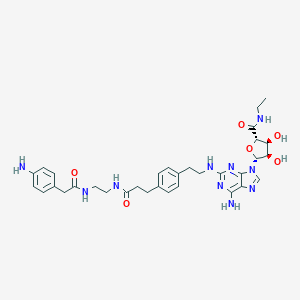

(R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate

Descripción general

Descripción

(R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate is a compound of interest due to its structural uniqueness and potential application in various synthetic pathways. Its relevance stems from the tert-butyl group, which is a common moiety in drug design due to its steric bulk that can influence the biological activity of molecules.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using iso-butoxycarbonyl chloride via a mixed anhydride method, demonstrating the versatility of pyrrolidine derivatives in organic synthesis (Naveen et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods and X-ray crystallography, revealing the presence of intermolecular hydrogen bonds and specific spatial arrangements. For example, the compound crystallizes in a triclinic space group, highlighting the importance of molecular structure in understanding compound properties (Naveen et al., 2007).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including nitrile anion cyclization, which is a key step in synthesizing N-tert-butyl disubstituted pyrrolidines with high enantioselectivity. This showcases the compound's reactivity and its potential for creating complex molecular architectures (Chung et al., 2005).

Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Stereochemistry

(R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate is instrumental in the field of asymmetric synthesis, where its utilization has led to the development of chiral molecules with specific stereochemistry. For instance, its derivatives have been used in the asymmetric synthesis of polyfluoroalkylated prolinols, showcasing its role in facilitating highly stereoselective reductions and contributing to the exploration of chiral chemistry and synthesis strategies (Funabiki et al., 2008). Furthermore, the determination of absolute configuration of chiral compounds, such as N-CBZ-3-fluoropyrrolidine-3-methanol, through vibrational circular dichroism and subsequent conversion to its derivatives highlights the compound's relevance in confirming stereochemical outcomes of synthetic procedures (Procopiou et al., 2016).

Crystal Structure Analysis

The compound's derivatives have also played a critical role in crystallography studies, helping in the understanding of molecular structures and interactions. For example, the synthesis and crystal structure analysis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate provided insights into its crystalline form and intermolecular hydrogen bonding, enriching our understanding of molecular packing and structure-function relationships in organic compounds (Naveen et al., 2007).

Chemical Synthesis and Methodology Development

This chemical entity has been fundamental in developing novel synthetic methodologies and intermediates for further chemical transformations. Research has demonstrated its utility in generating new compounds through various chemical reactions, including Diels-Alder reactions, nitrile anion cyclization, and the formation of complex structures useful in medicinal chemistry and material science. For example, its role in the efficient synthesis of ruthenium complexes highlights its importance in catalysis and the development of materials with potential applications in electronics and photonics (Rau et al., 2004).

Enantioselective Catalysis

Furthermore, this compound and its derivatives have been pivotal in enantioselective catalysis, offering pathways to synthesize chiral molecules with high selectivity. Such synthetic approaches are invaluable in the pharmaceutical industry, where the enantiomeric purity of drug molecules can significantly impact their efficacy and safety (Chung et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

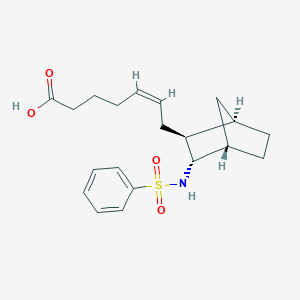

tert-butyl (2R)-2-carbamothioylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-6-4-5-7(12)8(11)15/h7H,4-6H2,1-3H3,(H2,11,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAOKCBKJXBXNI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)